molecular formula C23H17Cl2F2N5O2S B4382910 N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

Cat. No.: B4382910
M. Wt: 536.4 g/mol
InChI Key: REVBGZLCEKYVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a dichlorobenzyl group, and a difluoromethoxyphenyl-pyrimidinyl thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl group. The final steps involve the formation of the thioacetamide linkage and the attachment of the difluoromethoxyphenyl-pyrimidinyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and thiolating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-({4-[4-(methoxy)phenyl]-2-pyrimidinyl}thio)acetamide
  • **N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-({4-[4-(trifluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical properties and biological activity. This modification may enhance its binding affinity to molecular targets, improve its metabolic stability, and alter its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F2N5O2S/c24-16-4-1-15(18(25)11-16)12-32-10-8-20(31-32)30-21(33)13-35-23-28-9-7-19(29-23)14-2-5-17(6-3-14)34-22(26)27/h1-11,22H,12-13H2,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBGZLCEKYVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 5
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Reactant of Route 6
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE

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